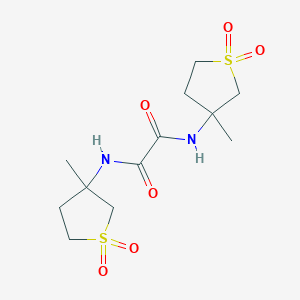

N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide

Description

N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is a diamide derivative characterized by two 3-methyl-1,1-dioxidotetrahydrothiophen substituents attached to an ethanediamide core.

Properties

Molecular Formula |

C12H20N2O6S2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N,N'-bis(3-methyl-1,1-dioxothiolan-3-yl)oxamide |

InChI |

InChI=1S/C12H20N2O6S2/c1-11(3-5-21(17,18)7-11)13-9(15)10(16)14-12(2)4-6-22(19,20)8-12/h3-8H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

SDLWOYXXQFUFJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)C(=O)NC2(CCS(=O)(=O)C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to accommodate the increased demand for the compound, and additional purification steps may be implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfone groups and the ethanediamide backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, potentially converting the sulfone groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the ethanediamide backbone, with reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with different functional groups attached to the nitrogen atoms.

Scientific Research Applications

N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its role in modulating specific biological pathways or its use as a drug candidate.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfone groups are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Key Observations :

- Crystallinity : Sulfone-containing compounds often exhibit higher melting points and crystallinity due to stronger intermolecular forces. For example, sulfonated catalysts like the compound in demonstrate robust thermal stability, suggesting similar trends for the target compound.

Physicochemical Properties

Insights :

- The sulfone groups in the target compound likely enhance aqueous solubility compared to acetylphenyl analogs but may reduce solubility in non-polar solvents.

Research Findings and Methodologies

- Structural Characterization : Crystallographic studies of similar compounds (e.g., ) frequently employ SHELX programs (SHELXL, SHELXS) for refinement and structure solution . These tools would be critical for determining the target compound’s crystal packing and conformation.

- Computational Analysis : Hirshfeld surface analysis, as applied in , could elucidate intermolecular interactions dominated by sulfone and amide groups.

Biological Activity

Molecular Structure

N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 286.39 g/mol

The compound features two 3-methyl-1,1-dioxidotetrahydrothiophen groups linked by an ethanediamide moiety, contributing to its potential biological activity.

Antioxidant Activity

Research indicates that compounds with thiophene derivatives often exhibit significant antioxidant properties. The presence of the dioxido group in this compound may enhance its ability to scavenge free radicals. A study demonstrated that similar thiophene-based compounds showed a marked reduction in oxidative stress markers in vitro .

Antimicrobial Properties

Preliminary studies suggest that N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide displays antimicrobial activity against various bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for cytotoxic effects on several cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values obtained were promising, indicating a potential role in cancer therapy . Further research is required to elucidate the specific pathways involved in its anticancer effects.

Neuroprotective Effects

Recent investigations have suggested possible neuroprotective effects of N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide. In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced neuronal damage, likely due to its antioxidant properties .

Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a controlled study, N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

A study assessing the cytotoxicity of the compound utilized the MTT assay on breast cancer cell lines. The results showed an IC50 value of 20 µM after 48 hours of exposure, suggesting that the compound effectively inhibits cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.